molecular formula C10H11Br3O B8567278 1,4-Dibromo-2-(4-bromobutoxy)benzene

1,4-Dibromo-2-(4-bromobutoxy)benzene

Cat. No.: B8567278
M. Wt: 386.91 g/mol
InChI Key: YURDHKSSZZENFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Dibromo-2-(4-bromobutoxy)benzene is a useful research compound. Its molecular formula is C10H11Br3O and its molecular weight is 386.91 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H11Br3O

Molecular Weight

386.91 g/mol

IUPAC Name

1,4-dibromo-2-(4-bromobutoxy)benzene

InChI

InChI=1S/C10H11Br3O/c11-5-1-2-6-14-10-7-8(12)3-4-9(10)13/h3-4,7H,1-2,5-6H2

InChI Key

YURDHKSSZZENFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)OCCCCBr)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 12.63 g (39 mmol) of 4-(2,5-dibromophenoxy)butan-1-ol in 83 mL of toluene was added 1.65 mL (17.6 mmol, 0.45 equiv) of phosphorous tribromide. The solution was stirred under nitrogen at 90° C. for 2.5 hours. Additional phosphorous tribromide (0.37 mL, 3.9 mmol, 0.10 equiv) and 0.21 ml (11.5 mmol, 0.3 equiv) of water were added, and the mixture was stirred under nitrogen at 90° C. for 8 hours. The mixture was allowed to cool to ambient temperature, 69 mL of 1N NaOH was added dropwise over 30 minutes, and the layers were separated. The aqueous layer was extracted with 25 mL of toluene. The combined organic layer was washed with 25 mL each of water and brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure to give the product as a cloudy yellow oil suitable for the next step. MS (m+1)=386.1, 385.1, 381.0; 1H NMR (400 MHz, CDCl3) 7.38 (d, 1H, J 8 Hz), 6.98 (m, 2H), 4.05 (t, 2H, J 6 Hz), 3.53 (t, 2H, J 6 Hz), 2.12 (m, 2H), 2.03 (m, 2H).
Quantity
12.63 g
Type
reactant
Reaction Step One
Quantity
1.65 mL
Type
reactant
Reaction Step One
Quantity
83 mL
Type
solvent
Reaction Step One
Quantity
0.37 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.21 mL
Type
reactant
Reaction Step Two
Name
Quantity
69 mL
Type
reactant
Reaction Step Three

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